molecular formula C9H8FNO2 B2801963 1-Cyclopropyl-4-fluoro-2-nitrobenzene CAS No. 2366994-53-6

1-Cyclopropyl-4-fluoro-2-nitrobenzene

Cat. No.: B2801963
CAS No.: 2366994-53-6
M. Wt: 181.166
InChI Key: YRLWALRZHSGGKP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C₉H₈FNO₂ It is characterized by a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including the nitration of cyclopropyl-fluorobenzene derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Cyclopropyl-4-fluoro-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Cyclopropyl-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom and cyclopropyl group contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

  • 1-Fluoro-2-nitrobenzene
  • 4-Cyclopropyl-1-fluoro-2-nitrobenzene
  • 1-Cyclopropyl-2-nitrobenzene

Comparison: 1-Cyclopropyl-4-fluoro-2-nitrobenzene is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs.

Properties

IUPAC Name

1-cyclopropyl-4-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWALRZHSGGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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